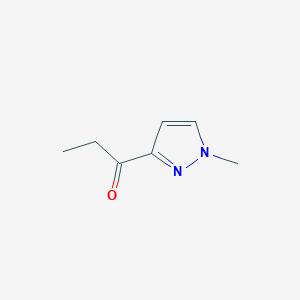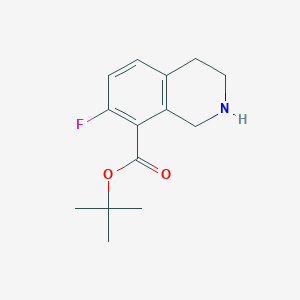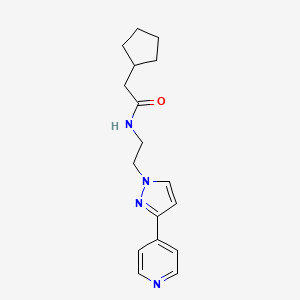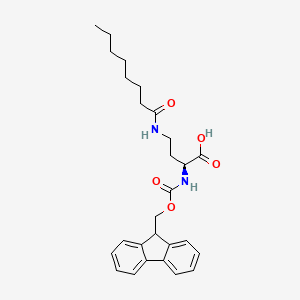
1-(1-methyl-1H-pyrazol-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-methyl-1H-pyrazol-3-yl)propan-1-one” is a compound with the IUPAC name 1-(1-methyl-1H-pyrazol-3-yl)-1-propanone . It has a molecular weight of 138.17 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O/c1-3-7(10)6-4-5-9(2)8-6/h4-5H,3H2,1-2H3 . This indicates that the compound has a pyrazole ring attached to a propanone group.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Mechanism of Action
The exact mechanism of action of 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one is not fully understood, but studies have suggested that it may act through the inhibition of certain enzymes involved in cell growth and division. This compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in the regulation of the cell cycle. It may also inhibit the activity of other enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound has interesting biochemical and physiological effects. This compound has been shown to have anti-proliferative effects on cancer cells, as mentioned earlier. It may also have anti-inflammatory effects, as it has been shown to inhibit the production of certain pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one in lab experiments is its potential as a therapeutic agent for the treatment of cancer. This compound has been shown to have anti-proliferative effects on cancer cells, and it may act through the inhibition of certain enzymes involved in cell growth and division. Another advantage is its use as a tool for studying the structure and function of proteins, as mentioned earlier.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cells at high concentrations, and caution should be taken when handling and using this compound.
Future Directions
There are several future directions for research on 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the exact mechanism of action of this compound and to evaluate its effectiveness in preclinical and clinical trials.
Another area of research involves the use of this compound as a tool for studying the structure and function of proteins. Further studies are needed to determine the binding affinity and specificity of this compound for different proteins and to evaluate its potential as a tool for drug discovery.
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its potential as a therapeutic agent and tool for studying the structure and function of proteins.
Synthesis Methods
The synthesis of 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one has been reported in several studies. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-amino-2-propanol to form the desired compound. Other methods involve the use of different starting materials and reagents, but the overall process involves the formation of the spiro[indole-3,4'-pyrrolidine] ring system.
Scientific Research Applications
1-(1-methyl-1H-pyrazol-3-yl)propan-1-one has been studied for its potential applications in various scientific research fields. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has anti-proliferative effects on cancer cells, and it may act through the inhibition of certain enzymes involved in cell growth and division.
Another area of research involves the use of this compound as a tool for studying the structure and function of proteins. This compound has been used as a ligand for protein crystallography studies, which can provide information on the three-dimensional structure of proteins and their interactions with other molecules.
Safety and Hazards
properties
IUPAC Name |
1-(1-methylpyrazol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-7(10)6-4-5-9(2)8-6/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRCEMLREJTVAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NN(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288092-88-6 |
Source


|
| Record name | 1-(1-methyl-1H-pyrazol-3-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-6-[(5-fluoro-1,2,3,6-tetrahydropyridin-1-yl)methyl]pyridazine](/img/structure/B2383279.png)
![3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2383280.png)

![7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2383282.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2383284.png)

![Lithium;6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B2383289.png)
![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383291.png)
![2-(2-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2383293.png)
![N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2383294.png)


![N-(sec-butyl)-2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2383301.png)